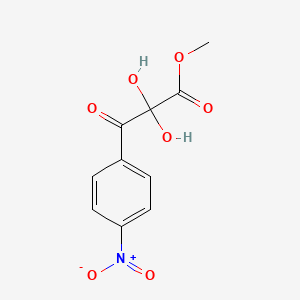
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dihydroxy-3-(4-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2,2-dihydroxy-3-(3-nitrophenyl)-3-oxopropanoate: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxyl and nitro groups in the same molecule allows for a wide range of chemical transformations and interactions.
Biological Activity
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate, with the molecular formula C10H9NO7 and a molar mass of 255.18 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO7 |
| Molar Mass | 255.18 g/mol |
| Density | 1.552 ± 0.06 g/cm³ |
| Melting Point | 110-112 °C |
| Boiling Point | 400.5 ± 40.0 °C |
| pKa | 7.56 ± 0.50 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways:
- Antiproliferative Activity : The compound has shown significant cytotoxic effects on various cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). Studies report IC50 values of approximately 5.02 µM for MCF-7 cells and 15.24 µM for MDA-MB-231 cells, indicating potent antiproliferative capabilities compared to standard chemotherapeutic agents like etoposide .
- Induction of Apoptosis : The compound appears to initiate apoptosis in cancer cells via mitochondrial pathways. Fluorescent dye assays demonstrated a decrease in mitochondrial membrane potential (ΔΨm), suggesting that this compound triggers intrinsic apoptotic pathways .
- Cell Cycle Arrest : Investigations into cell cycle dynamics revealed that treatment with the compound leads to G1 phase arrest in treated cancer cells, which is critical for inhibiting cancer progression .
Study on Breast Cancer Cell Lines
In a detailed study examining the effects of this compound on breast cancer cell lines:
- Cell Viability : The compound significantly reduced cell viability in both MCF-7 and MDA-MB-231 cells after 24 hours of treatment.
- Mechanistic Insights : Flow cytometry analysis indicated increased sub-G1 populations in treated cells, confirming apoptosis induction.
Molecular Docking Simulations
Molecular docking studies suggest that this compound interacts favorably with key proteins involved in apoptosis and cell cycle regulation. These simulations provide insights into potential binding sites and affinities that could be exploited for therapeutic development.
Properties
Molecular Formula |
C10H9NO7 |
|---|---|
Molecular Weight |
255.18 g/mol |
IUPAC Name |
methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H9NO7/c1-18-9(13)10(14,15)8(12)6-2-4-7(5-3-6)11(16)17/h2-5,14-15H,1H3 |
InChI Key |
YCDXXLFTAXSMFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















